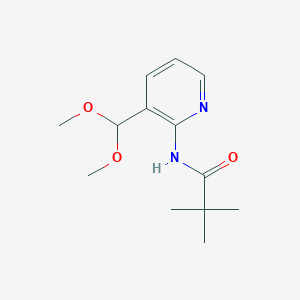

N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)12(16)15-10-9(7-6-8-14-10)11(17-4)18-5/h6-8,11H,1-5H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINVXEAOQKKXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592084 | |

| Record name | N-[3-(Dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824429-53-0 | |

| Record name | N-[3-(Dimethoxymethyl)-2-pyridinyl]-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824429-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide" synthesis

An In-depth Technical Guide to the Synthesis of N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide, a substituted pyridine derivative with potential applications as a heterocyclic building block in medicinal chemistry and materials science. The core of this synthesis involves the acylation of a key intermediate, 2-amino-3-(dimethoxymethyl)pyridine, with pivaloyl chloride. This document details the retrosynthetic analysis, a step-by-step protocol for the final amide formation, the underlying reaction mechanism, and key characterization data. It is intended for an audience of researchers, chemists, and professionals in drug development who require a scientifically grounded and practical approach to the synthesis of complex heterocyclic molecules.

Introduction and Chemical Identity

N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide (also known as N-(3-(dimethoxymethyl)pyridin-2-yl)pivalamide) is a specialized organic compound featuring a pyridine core functionalized with both an acetal and a sterically hindered pivalamide group.[1] The pivalamide moiety, with its bulky tert-butyl group, is a valuable scaffold in medicinal chemistry, known for imparting unique physicochemical properties such as increased metabolic stability and influencing molecular conformation.[2] The dimethoxymethyl group serves as a protected aldehyde, offering a synthetic handle for further chemical transformations.

Table 1: Chemical Identity and Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| CAS Number | 824429-53-0 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₃ | [1] |

| Molecular Weight | 252.31 g/mol | |

| Appearance | Solid (predicted) | |

| SMILES | COC(OC)c1cccnc1NC(=O)C(C)(C)C |

| InChI Key | BINVXEAOQKKXFE-UHFFFAOYSA-N | |

Retrosynthetic Analysis and Strategy

The most logical and efficient approach to synthesizing the target molecule is through the formation of the amide bond. This retrosynthetic disconnection simplifies the molecule into two key precursors: a nucleophilic aminopyridine and an electrophilic acylating agent.

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous because both precursors are conceptually straightforward to obtain. Pivaloyl chloride is a commercially available reagent. The primary synthetic challenge lies in the preparation of the 2-amino-3-(dimethoxymethyl)pyridine intermediate, which would likely be synthesized from 2-amino-3-formylpyridine through a standard acetal protection reaction.

Experimental Protocol: Amide Coupling

This section provides a detailed methodology for the acylation of 2-amino-3-(dimethoxymethyl)pyridine with pivaloyl chloride. The procedure is adapted from standard acylation protocols for aminopyridines.[3]

Materials and Reagents:

-

2-Amino-3-(dimethoxymethyl)pyridine

-

Pivaloyl Chloride (2,2-dimethylpropanoyl chloride)

-

Triethylamine (Et₃N) or Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-(dimethoxymethyl)pyridine (1.0 eq.) in anhydrous dichloromethane.

-

Base Addition: Add anhydrous triethylamine (1.2 eq.) to the solution. The triethylamine acts as an acid scavenger to neutralize the HCl byproduct of the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize potential side reactions.

-

Acylation: Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution over 5-10 minutes. Ensure the temperature remains at or below 5 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup - Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 15 minutes to ensure all unreacted pivaloyl chloride and HCl have been neutralized.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide.

Table 2: Summary of Reaction Parameters

| Reagent | Molar Eq. | Purpose |

|---|---|---|

| 2-Amino-3-(dimethoxymethyl)pyridine | 1.0 | Nucleophile |

| Pivaloyl Chloride | 1.1 | Electrophile / Acylating Agent |

| Triethylamine | 1.2 | Acid Scavenger |

| Dichloromethane | - | Solvent |

| Temperature | 0 °C to RT | Reaction Control |

Synthetic Workflow and Mechanism

The overall synthesis is a two-stage process: the formation of the key aminopyridine intermediate followed by the final amide coupling.

Caption: High-level workflow for the synthesis of the target compound.

Mechanism of Acylation:

The core of this synthesis is a nucleophilic acyl substitution reaction.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminopyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The triethylamine base removes the proton from the newly formed amide nitrogen, neutralizing the positive charge and generating triethylammonium chloride as a byproduct. This final step drives the reaction to completion.

Characterization of the Final Product

The identity and purity of the synthesized N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include:

-

A sharp singlet integrating to 9H around δ 1.2-1.4 ppm for the tert-butyl protons.

-

A singlet integrating to 6H around δ 3.3-3.5 ppm for the two methoxy (-OCH₃) protons.

-

A singlet integrating to 1H for the methine proton of the acetal group.

-

Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.

-

A broad singlet for the amide N-H proton.

-

-

¹³C NMR: Key signals would confirm the presence of the tert-butyl carbons, the amide carbonyl carbon (~177 ppm), the acetal carbon (~100 ppm), the methoxy carbons (~55 ppm), and the six distinct carbons of the pyridine ring.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound (253.15).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include N-H stretching (~3300 cm⁻¹) and a strong C=O stretching for the amide (~1680 cm⁻¹).

Safety and Handling

-

Pivaloyl Chloride: Is corrosive, a lachrymator, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Triethylamine: Is flammable and has a strong, unpleasant odor. Avoid inhalation and skin contact.

-

Dichloromethane: Is a suspected carcinogen. All operations should be conducted within a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

-

Gowda, B. et al. (2009). N-(4-Methoxyphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2067. [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2018). European Journal of Medicinal Chemistry, 157, 1056-1070. [Link]

-

Seada, M., El Behairy, M., Jahine, H., & Hanafy, F. (1989). Reactions With 2-Amino-3,5-Dicyanopyridines. Oriental Journal of Chemistry, 5(4). [Link]

Sources

An In-depth Technical Guide to Pictilisib (GDC-0941): A Pan-Class I PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway represents a critical node for intervention. Its frequent dysregulation in a multitude of human cancers has propelled the development of inhibitors aimed at curtailing aberrant cellular growth, proliferation, and survival. Among these, Pictilisib (also known as GDC-0941) has emerged as a potent, orally bioavailable, pan-class I PI3K inhibitor. This guide provides a comprehensive technical overview of Pictilisib, from its chemical structure and synthesis to its mechanism of action, preclinical and clinical data, and key experimental protocols. While the initial query referenced CAS 824429-53-0, our investigation reveals this to be a likely synthetic intermediate, with the pharmacologically active entity being Pictilisib (CAS 957054-30-7).

Chemical Profile and Synthesis

Pictilisib (GDC-0941) is a thienopyrimidine derivative with the chemical name 2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine.[1]

Table 1: Chemical and Physical Properties of Pictilisib

| Property | Value |

| CAS Number | 957054-30-7 |

| Molecular Formula | C₂₃H₂₇N₇O₃S₂ |

| Molecular Weight | 513.64 g/mol |

| Appearance | White to yellow solid[1] |

| Solubility | Soluble in DMSO |

Unraveling the Core Structure: From Intermediate to Active Moiety

The synthesis of Pictilisib is a multi-step process. While the specific role of N-(3-(dimethoxymethyl)pyridin-2-yl)pivalamide (CAS 824429-53-0) is not explicitly detailed in publicly available synthesis schemes, its structure suggests it could serve as a precursor to a substituted pyridine or pyrimidine core, which is a common feature in kinase inhibitors. The primary route to Pictilisib, however, involves the construction of the thienopyrimidine scaffold followed by the addition of the key functional groups.

A Representative Synthetic Scheme

A known multi-kilogram scale synthesis of Pictilisib highlights key chemical transformations. The process involves the formylation of a lithium triarylmagnesiate intermediate under non-cryogenic conditions and a crucial nickel-catalyzed Suzuki–Miyaura coupling to assemble the core structure. This method was found to be more efficient for palladium removal compared to a palladium-catalyzed approach.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Nexus

Pictilisib exerts its anti-cancer effects by potently and selectively inhibiting the class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[2] It binds to the ATP-binding pocket of the PI3K enzyme in a competitive manner.[3] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger.[3]

The reduction in PIP3 levels leads to the downstream inactivation of the serine/threonine kinase Akt (also known as Protein Kinase B) and subsequently, the mammalian target of rapamycin (mTOR).[4][5] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7] By blocking this pathway, Pictilisib can induce apoptosis and autophagy, and inhibit tumor cell growth and motility in cancer cells where this pathway is aberrantly activated.[3]

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Pictilisib.

Preclinical Pharmacology: In Vitro and In Vivo Efficacy

In Vitro Activity

Pictilisib has demonstrated potent inhibition of various cancer cell lines in vitro. Its efficacy is particularly notable in cell lines with activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, both of which lead to hyperactivation of the PI3K pathway.

Table 2: In Vitro Activity of Pictilisib

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (PI3Kα) | Enzyme Assay | 3 nM | [1] |

| IC₅₀ (PI3Kδ) | Enzyme Assay | 3 nM | [1] |

| IC₅₀ (PI3Kβ) | Enzyme Assay | 33 nM | [8] |

| IC₅₀ (PI3Kγ) | Enzyme Assay | 75 nM | [8] |

| IC₅₀ (p-Akt S473) | U87MG (Glioblastoma) | 46 nM | [9] |

| IC₅₀ (p-Akt S473) | PC3 (Prostate) | 37 nM | [9] |

| IC₅₀ (p-Akt S473) | MDA-MB-361 (Breast) | 28 nM | [9] |

| IC₅₀ (Proliferation) | U87MG | 0.95 µM | [9] |

| IC₅₀ (Proliferation) | A2780 (Ovarian) | 0.14 µM | [9] |

| IC₅₀ (Proliferation) | PC3 | 0.28 µM | [9] |

In Vivo Studies

In vivo studies using xenograft models have corroborated the anti-tumor activity of Pictilisib. Oral administration of the compound has been shown to significantly inhibit tumor growth in various cancer models.

For instance, in a U87MG glioblastoma xenograft model, an oral dose of 150 mg/kg of Pictilisib resulted in 98% tumor growth inhibition.[8] Similarly, in an IGROV1 ovarian cancer xenograft model, the same dose led to an 80% inhibition of tumor growth.[8]

Table 3: Preclinical Pharmacokinetic Parameters of Pictilisib

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |

| Mouse | 63.7 | - | 77.9 |

| Rat | 49.3 | 2.52 | - |

| Dog | 11.9 | - | - |

| Monkey | 58.6 | 2.94 | 18.6 |

| Data from Salphati et al., 2012.[10][11] |

Experimental Protocols

In Vitro PI3K Enzyme Assay (A Representative Protocol)

This protocol outlines a typical scintillation proximity assay (SPA) to determine the IC₅₀ of Pictilisib against PI3K isoforms.

Materials:

-

Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

Pictilisib (dissolved in DMSO)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

ATP (with [γ-³³P]ATP)

-

Phosphatidylinositol (PI) as substrate

-

Yttrium silicate SPA beads

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of Pictilisib in DMSO.

-

In a microplate, add the assay buffer, PI substrate, and the diluted Pictilisib or DMSO (vehicle control).

-

Add the respective PI3K enzyme to initiate the reaction.

-

Add the ATP/[γ-³³P]ATP mix to start the phosphorylation reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA and the SPA beads.

-

Allow the beads to settle and count the plate in a microplate scintillation counter.

-

Calculate the percent inhibition for each Pictilisib concentration and determine the IC₅₀ value using a suitable software.

Caption: A generalized workflow for an in vitro PI3K enzyme assay.

In Vivo Xenograft Tumor Model (A Representative Protocol)

This protocol describes a general procedure for evaluating the efficacy of Pictilisib in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line (e.g., U87MG)

-

Matrigel (optional)

-

Pictilisib formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells in PBS or with Matrigel) into the flank of the mice.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer Pictilisib (e.g., 150 mg/kg) or vehicle control orally once daily.

-

Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a defined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Calculate tumor growth inhibition (TGI) and assess statistical significance.

Clinical Development and Future Perspectives

Pictilisib has undergone extensive clinical evaluation in various solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[3][12] Phase I studies established a manageable safety profile and determined the recommended Phase II dose.[10][13]

Commonly reported adverse events include rash, nausea, and fatigue.[13][14] While Pictilisib has shown signs of anti-tumor activity, the results from Phase II and III trials have been mixed. For example, the FERGI trial in estrogen receptor-positive breast cancer did not meet its primary endpoint of significantly improving progression-free survival when added to fulvestrant.[15] Similarly, the PEGGY study in a similar patient population did not show a significant benefit from adding Pictilisib to paclitaxel.[16]

These outcomes highlight the complexities of targeting the PI3K pathway and the potential need for more selective inhibitors or better patient stratification strategies. The development of next-generation PI3K inhibitors with improved isoform selectivity and better tolerability profiles is an active area of research. The insights gained from the clinical development of Pictilisib are invaluable for guiding these future endeavors.

Conclusion

Pictilisib (GDC-0941) remains a significant tool for researchers studying the PI3K/Akt/mTOR pathway. Its well-characterized mechanism of action and extensive preclinical and clinical data provide a robust foundation for understanding the therapeutic potential and challenges associated with pan-PI3K inhibition. While its clinical journey has faced hurdles, the knowledge generated from its development continues to inform the design of more effective and targeted therapies for cancer.

References

-

Pictilisib | C23H27N7O3S2 | CID 17755052. PubChem. [Link]

-

The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro. PMC. [Link]

-

PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. MDPI. [Link]

-

Plasma Metabolomic Changes following PI3K Inhibition as Pharmacodynamic Biomarkers: Preclinical Discovery to Phase I Trial Evaluation. AACR Journals. [Link]

-

Pictilisib for oestrogen receptor-positive, aromatase inhibitor-resistant, advanced or metastatic breast cancer (FERGI): a randomised, double-blind, placebo-controlled, phase 2 trial. PMC. [Link]

-

PI3K/AKT/mTOR signaling. QIAGEN. [Link]

-

Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study. PubMed. [Link]

-

PI3K inhibitors: review and new strategies. RSC Publishing. [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]

-

A Phase I Dose‐Escalation Study of the Safety and Pharmacokinetics of Pictilisib in Combination with Erlotinib in Patients with Advanced Solid Tumors. NIH. [Link]

-

First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PMC. [Link]

-

A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. PMC. [Link]

-

Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. ResearchGate. [Link]

-

(a) Synthesis of reference standard methyl-pictilisib. (b) Diagram of [¹¹C]... ResearchGate. [Link]

-

Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. PubMed. [Link]

-

First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals. [Link]

-

Full article: Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Taylor & Francis Online. [Link]

-

Early Data Find the PI3K Inhibitor Pictilisib Benefits a Subset of Patients With MBC. OncLive. [Link]

-

PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

-

PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]

-

A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... ResearchGate. [Link]

-

A Potent Combination of the Novel PI3K Inhibitor, GDC-0941, with Imatinib in Gastrointestinal Stromal Tumor Xenografts: Long-Lasting Responses after Treatment Withdrawal. ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onclive.com [onclive.com]

- 15. Pictilisib for oestrogen receptor-positive, aromatase inhibitor-resistant, advanced or metastatic breast cancer (FERGI): a randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pictilisib PI3Kinase inhibitor (a phosphatidylinositol 3-kinase [PI3K] inhibitor) plus paclitaxel for the treatment of hormone receptor-positive, HER2-negative, locally recurrent, or metastatic breast cancer: interim analysis of the multicentre, placebo-controlled, phase II randomised PEGGY study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a specialized heterocyclic building block crucial in synthetic and medicinal chemistry. The document delineates its core physicochemical properties, centered around its molecular weight of 252.32 g/mol .[1] It further presents a plausible synthetic pathway and robust analytical characterization workflows designed to ensure structural integrity and purity. The guide explores the compound's functional significance, particularly the strategic roles of its dimethoxymethyl and pivalamide moieties, and outlines its potential applications in the development of novel pharmaceutical agents. Concluding with essential safety and handling protocols, this paper serves as a vital resource for researchers leveraging this compound in advanced chemical synthesis and drug discovery programs.

Compound Identification and Core Physicochemical Properties

This compound is a solid organic compound primarily utilized as a synthetic intermediate. Its identity is defined by a unique combination of a pyridine core, an amide linkage, and a protected aldehyde functional group.

Key Identifiers and Properties

The fundamental characteristics of this compound are summarized below, providing a quantitative basis for its use in experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 252.32 g/mol (also cited as 252.31) | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₃ | [1] |

| CAS Number | 824429-53-0 | [1][2] |

| IUPAC Name | N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | [2] |

| Physical Form | Solid | |

| SMILES String | COC(OC)c1cccnc1NC(=O)C(C)(C)C | |

| InChI Key | BINVXEAOQKKXFE-UHFFFAOYSA-N |

Structural Analysis and Functional Significance

The molecule's structure is key to its utility:

-

Pyridine Core: A foundational heterocyclic scaffold prevalent in pharmaceuticals, providing a basic nitrogen atom that can influence solubility and participate in hydrogen bonding.

-

Pivalamide (2,2-dimethyl-propionamide) Group: The bulky tert-butyl group provides steric hindrance, which can enhance the metabolic stability of a final drug molecule by preventing enzymatic degradation at the amide bond.

-

Dimethoxymethyl Group: This functional group is a dimethyl acetal, which serves as a stable protecting group for a formyl (aldehyde) functionality. This is strategically important, as it allows chemists to perform reactions on other parts of the molecule without affecting the reactive aldehyde. The acetal can be readily hydrolyzed back to the aldehyde under mild acidic conditions at a later synthetic step, making it a valuable handle for further molecular elaboration.

Synthesis and Purification

While specific proprietary synthesis routes may vary, a chemically sound and common approach for forming the amide bond is through the acylation of the corresponding amine precursor. This process exemplifies a standard transformation in organic synthesis.

Retrosynthetic Approach

The most logical disconnection for retrosynthesis is at the amide bond, breaking the molecule down into two readily available or easily synthesizable precursors: 3-(dimethoxymethyl)pyridin-2-amine and pivaloyl chloride (2,2-dimethylpropanoyl chloride).

Caption: Proposed pathway for amide bond formation.

Detailed Experimental Protocol

This protocol is a representative procedure for laboratory-scale synthesis.

-

Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-(dimethoxymethyl)pyridin-2-amine (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). The choice of an aprotic solvent like DCM is critical to prevent side reactions with the highly reactive acyl chloride.

-

Addition of Base: Add triethylamine (Et₃N, 1.2 eq) to the solution. Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction without competing as a nucleophile.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is done to moderate the initial exothermic reaction upon addition of the acyl chloride.

-

Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Maintaining a slow addition rate prevents temperature spikes and potential side reactions.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified via flash column chromatography on silica gel to yield the final product.

Analytical Characterization and Quality Control

Verifying the identity and purity of the synthesized compound is a non-negotiable step in research, ensuring the reliability of downstream experimental results. This process forms a self-validating system.

Analytical Workflow

A standard workflow for characterization involves a sequence of spectroscopic and chromatographic techniques.

Caption: Standard workflow for analytical characterization.

Key Methodologies

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular mass. The analysis should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 253.32, validating the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This analysis would confirm the presence of all protons and their chemical environments. Key expected signals include a singlet for the nine protons of the tert-butyl group, singlets for the six methoxy protons, a singlet for the acetal proton, and distinct signals for the three protons on the pyridine ring.

-

¹³C NMR: This technique verifies the carbon skeleton of the molecule, with characteristic peaks for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the acetal carbon, and the carbons of the pyridine ring.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis, typically using a C18 reverse-phase column with a UV detector, is the gold standard for assessing purity. A pure sample should exhibit a single major peak, allowing for quantification of purity (e.g., >99%).

Applications in Research and Development

This compound is not an end-product but a valuable intermediate. Its utility stems from its classification as a "Heterocyclic Building Block". [1]

-

Medicinal Chemistry: This compound is used in the synthesis of more complex molecules targeted for biological activity. [2]The protected aldehyde is a key synthetic handle. After deprotection under mild acidic conditions, the resulting aldehyde can undergo numerous transformations, such as:

-

Reductive amination to introduce new amine-containing side chains.

-

Wittig reactions to form alkenes.

-

Grignard or organolithium additions to build out carbon skeletons.

-

-

Drug Discovery: The pyridine-amide scaffold is a common motif in drug candidates. By using this building block, researchers can efficiently construct libraries of related compounds for screening against various biological targets. The pivaloyl group often imparts favorable pharmacokinetic properties, making this a desirable fragment in drug design.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

-

Hazard Classification: The compound is classified as Acutely Toxic, Oral, Category 4, with the hazard statement H302: Harmful if swallowed. It is associated with the GHS07 pictogram (exclamation mark). * Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified under Storage Class 11 (Combustible Solids). Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

- Vertex AI Search Result, "N-(3-Dimethoxymethyl-pyridin-2-yl)-2, 2-dimethyl-propionamide, 1 gram, Reagent Grade".

- SynHet, "this compound".

- CBG Chemical, "N-(3-DIMETHOXYMETHYL-PYRIDIN-4-YL)-2,2-DIMETHYL-PROPIONAMIDE | 824429-52-9".

- Sigma-Aldrich, "N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide".

- Sigma-Aldrich, "this compound".

Sources

A Comprehensive Technical Guide to the Solubility Assessment of N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is paved with critical physicochemical assessments, among which solubility stands as a cornerstone. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic in vivo performance. This guide provides an in-depth technical framework for the comprehensive solubility characterization of the novel compound, N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS Number: 824429-53-0). While specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap, outlining the scientific rationale and step-by-step protocols for determining its kinetic and thermodynamic solubility. We will delve into the significance of pH-dependent solubility profiles and the use of biorelevant media to simulate gastrointestinal conditions, thereby providing a robust dataset for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of an orally administered drug is fundamentally dependent on its ability to dissolve in the gastrointestinal fluids and subsequently be absorbed into systemic circulation. This compound, a heterocyclic building block with a molecular weight of 252.32 g/mol [1], presents a unique set of physicochemical properties that necessitate a thorough solubility investigation. Understanding its solubility is not merely an academic exercise; it is a critical step that influences everything from initial biological screening to final dosage form design[2].

A compound's solubility dictates the achievable concentration in in vitro assays, and low solubility can lead to misleadingly low potency data[3][4]. Furthermore, in vivo, poor solubility can be the rate-limiting step for absorption, resulting in low and variable bioavailability[5]. Therefore, a comprehensive understanding of the solubility of this compound is paramount for its successful development.

This guide will provide the theoretical underpinnings and practical, field-proven protocols to generate a comprehensive solubility profile for this compound.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

In the realm of drug discovery and development, solubility is typically assessed in two distinct manners: kinetic and thermodynamic.[4][5]

-

Kinetic Solubility: This is often the first solubility assessment performed in early discovery. It measures the concentration of a compound in an aqueous buffer after a small volume of a concentrated DMSO stock solution is added.[6][7] This method is rapid and amenable to high-throughput screening, providing an early flag for potential solubility issues.[1][3] The resulting solution is often supersaturated and the measurement is taken before equilibrium is reached.[8]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[9][10] It is determined by equilibrating an excess of the solid compound with the solvent over an extended period.[7][9] While more time-consuming, thermodynamic solubility is the "gold standard" and is crucial for pre-formulation and formulation development.[2][10]

The relationship between these two parameters is crucial. A large discrepancy between high kinetic solubility and low thermodynamic solubility can indicate a propensity for the compound to precipitate from a supersaturated solution, a significant risk for in vivo absorption.

Experimental Design: A Multi-faceted Approach to Solubility Determination

A robust solubility assessment for this compound should be multi-pronged, addressing key questions relevant to its potential therapeutic application.

pH-Dependent Solubility Profile

Most pharmaceutical compounds are weak acids or bases, and their solubility is highly dependent on the pH of the surrounding medium.[2] Given the presence of a pyridine ring in this compound, it is expected to exhibit pH-dependent solubility. Determining the pH-solubility profile is mandated by regulatory agencies like the FDA and is critical for predicting its behavior in the varying pH environments of the gastrointestinal tract.[11][12][13]

Solubility in Biorelevant Media

To gain a more clinically relevant understanding of in vivo dissolution, solubility should be assessed in biorelevant media.[14][15][16] These media simulate the composition of human intestinal fluids in both the fasted (FaSSIF) and fed (FeSSIF) states, containing bile salts and lecithin that can significantly impact the solubility of lipophilic compounds.[14][15]

Solubility in Common Pharmaceutical Solvents

For formulation development, understanding the solubility in various pharmaceutically acceptable solvents is essential.[17][18] This data will inform the selection of excipients for liquid or solid dosage forms.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices for accuracy and reproducibility.

Protocol 1: High-Throughput Kinetic Solubility Assessment

This protocol is designed for early-stage screening to rapidly assess the kinetic solubility of this compound.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[4][6]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[6]

-

Quantification (Optional): For a more quantitative measure, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[2]

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for high-throughput kinetic solubility determination.

Protocol 2: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This protocol details the industry-standard shake-flask method for determining the thermodynamic solubility.[2][4]

Methodology:

-

Preparation of Solvent Systems: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by ICH guidelines.[11][12][19] Also prepare FaSSIF and FeSSIF media.

-

Addition of Excess Compound: Add an excess amount of solid this compound to vials containing each solvent system. The excess should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (typically 37°C for physiological relevance) for an extended period (24-72 hours) to ensure equilibrium is reached.[10][20]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

pH Verification: Measure the pH of the remaining solution in the vial to confirm it has not changed during the experiment.[13]

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Kinetic and Thermodynamic Solubility Data for this compound at 37°C

| Solvent System | pH | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | >200 | 150.5 ± 5.2 |

| Acetate Buffer | 4.5 | 125.3 | 80.1 ± 3.8 |

| Phosphate Buffer | 6.8 | 45.7 | 15.6 ± 1.1 |

| PBS | 7.4 | 38.2 | 12.3 ± 0.9 |

| FaSSIF | 6.5 | 65.9 | 35.4 ± 2.5 |

| FeSSIF | 5.0 | 98.1 | 62.7 ± 4.3 |

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggests that this compound is a weak base, with its solubility decreasing as the pH increases. The higher solubility in FaSSIF and FeSSIF compared to the corresponding buffers at similar pH values indicates that the presence of bile salts and lecithin enhances its solubility, a common observation for lipophilic compounds. The consistently higher kinetic solubility compared to thermodynamic solubility suggests a potential for supersaturation and subsequent precipitation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the thorough solubility characterization of this compound. By systematically determining its kinetic and thermodynamic solubility across a range of pH values and in biorelevant media, researchers can build a robust data package. This information is indispensable for guiding medicinal chemistry efforts to optimize solubility, for selecting appropriate vehicles for in vivo studies, and for designing a formulation that ensures adequate bioavailability. The protocols described herein represent the industry-standard approach to generating reliable and reproducible solubility data, a critical step in the journey of transforming a promising compound into a successful therapeutic agent.

References

- Vertex AI Search. This compound, 1 gram, Reagent Grade.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Dissolution Technologies. Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Biorelevant.com. Biorelevant Media Simulate Fasted And Fed Gut Fluids.

- Galia, E., et al. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Research, 15(5), 698-705.

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

- World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ACS Publications. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry.

- ResearchGate. Solvent selection for pharmaceuticals.

- AIChE. Method for Prediction of Pharmaceutical Solubility for Solvent Selection.

- Protocols.io. In-vitro Thermodynamic Solubility.

- SciSpace. A review on development of biorelevant dissolution medium.

- PubMed. High throughput solubility measurement in drug discovery and development.

- Nirma University Journals. BIORELEVANT DISSOLUTION MEDIA: ITS CURRENT STATUS AND FUTUTRE PERSPECTIVES.

- Domainex. Thermodynamic Solubility Assay.

- Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.

- Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Semantic Scholar. Solvent systems and their selection in pharmaceutics and biopharmaceutics.

- SOP for pH-Solubility Profiling of Drug Candidates. (2025).

- PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021).

- Evotec. Thermodynamic Solubility Assay.

- SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Life Chemicals. Compound solubility measurements for early drug discovery. (2022).

- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024).

- FDA. M9 Biopharmaceutics Classification System- Based Biowaivers.

- International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019).

Sources

- 1. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. who.int [who.int]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. biorelevant.com [biorelevant.com]

- 16. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 19. database.ich.org [database.ich.org]

- 20. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

In-depth Technical Guide: Spectral Data for N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide

To Researchers, Scientists, and Drug Development Professionals,

Initial investigations encountered a discrepancy where the commonly associated CAS number, 1201187-46-3, was found to correspond to a different chemical entity, 5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine. Further research has clarified that the correct and unique identifier for N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide is CAS Number 824429-53-0 . This guide is predicated on this corrected identification.

While direct access to the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra is not publicly available, this document will provide a theoretical framework for the expected spectral characteristics based on the compound's molecular structure. Furthermore, it will outline the standardized experimental protocols that would be employed to acquire such data, offering a blueprint for researchers who may have access to this compound.

Molecular Structure and Expected Spectral Properties

The structural formula of N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide is presented below. The key functional groups that will dictate the spectral signatures are the pyridine ring, the dimethoxymethyl acetal, the amide linkage, and the tert-butyl group.

Caption: Molecular Structure of N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (CH₃)₃ | 1.2 - 1.4 | Singlet (s) | 9H |

| Methoxy (OCH₃)₂ | 3.3 - 3.5 | Singlet (s) | 6H |

| Acetal CH | 5.4 - 5.6 | Singlet (s) | 1H |

| Pyridine H4, H5, H6 | 7.0 - 8.5 | Multiplets (m) | 3H |

| Amide NH | 8.0 - 9.0 | Singlet (s) | 1H |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| tert-Butyl (CH₃)₃ | 27 - 30 |

| tert-Butyl Quaternary C | 38 - 42 |

| Methoxy (OCH₃)₂ | 52 - 55 |

| Acetal CH | 100 - 105 |

| Pyridine C3 | 120 - 125 |

| Pyridine C4, C5, C6 | 120 - 150 |

| Pyridine C2 | 155 - 160 |

| Amide C=O | 175 - 180 |

Predicted Mass Spectrum

In a mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₃H₂₀N₂O₃ = 252.31 g/mol ). Key fragmentation patterns would likely involve the loss of the tert-butyl group, methoxy groups, and cleavage of the amide bond.

Predicted Infrared (IR) Spectrum

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1650 - 1690 |

| C=N, C=C Stretch (Pyridine) | 1400 - 1600 |

| C-O Stretch (Acetal) | 1050 - 1150 |

Standard Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed above. These protocols represent standard practices in the field of analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of "N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide".

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Ensure complete dissolution by vortexing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum, typically requiring a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) signal.

-

Perform phase correction and baseline correction on the resulting spectra.

-

Calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze and assign the peaks in both spectra to the corresponding atoms in the molecule.

-

Mass Spectrometry (MS)

Caption: General workflow for mass spectrometry analysis.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

-

Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information and further confirm the identity of the compound.

-

Conclusion

While the experimental spectral data for "N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide" is not publicly available, this guide provides a robust theoretical framework for its expected spectral characteristics. The outlined standard operating procedures for NMR and MS analysis offer a clear path for researchers to obtain and interpret the necessary data for the unequivocal identification and characterization of this compound. It is recommended that researchers in possession of this compound perform these analyses to generate the empirical data, which would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Safe Handling of N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Introduction and Compound Profile

N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 824429-53-0) is a heterocyclic building block primarily utilized in medicinal chemistry and drug development as a pharmaceutical intermediate.[1][2] Its structure, featuring a substituted pyridine ring, presents specific chemical properties and potential biological activities that necessitate a thorough understanding of its safety profile for handling in a research and development setting.

The absence of a comprehensive, publicly available toxicological dossier for this specific molecule requires a safety assessment grounded in its known GHS classification and informed by data from structurally related compounds. This guide synthesizes available data with established laboratory safety principles to provide a robust framework for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to ensure protocols are not just followed, but understood as a self-validating system of safety.

| Identifier | Value | Source |

| Chemical Name | N-[3-(dimethoxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | [1] |

| CAS Number | 824429-53-0 | [3] |

| Molecular Formula | C₁₃H₂₀N₂O₃ | [3] |

| Molecular Weight | 252.31 g/mol | [3] |

| Physical Form | Solid | [3] |

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. For this compound, the assessment combines supplier-provided data with a conservative interpretation of potential hazards based on analogous chemical structures.

GHS Classification and Toxicological Profile

The primary known hazard for this compound is acute oral toxicity.[3][4] However, a prudent scientist must consider potential hazards common to related chemical families, such as substituted pyridines and amides, which frequently exhibit irritant properties.

| Hazard Class | Category | Hazard Statement | Citation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |

| Potential Unclassified Hazards (Inferred from Analogs) | |||

| Skin Corrosion/Irritation | Category 2 (Potential) | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | Category 2A (Potential) | H319: Causes serious eye irritation | [5][6] |

| Specific Target Organ Toxicity | - | May cause respiratory irritation | [5][7] |

The signal word for this compound is "Warning" based on its GHS classification.[3][4] The causality for inferring additional hazards stems from the common toxicological profiles of functional groups present in the molecule. For instance, many N-acylated aminopyridines can act as skin and eye irritants. Therefore, assuming these properties in the absence of contrary data establishes a more robust safety margin.

Physical and Chemical Hazards

This compound is classified as a combustible solid, though it does not have a specified flash point.[3][4] While not highly flammable, it can burn if exposed to a sufficient ignition source. It should be stored away from strong oxidizing agents, which could react exothermically.[5]

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the primary goal. This is achieved through a combination of engineering controls and appropriate PPE. The choice of each element is dictated by the compound's known and potential hazards.

Engineering Controls

-

Ventilation: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8] Adequate general laboratory ventilation is also necessary to ensure a safe ambient environment.[5]

-

Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly in any laboratory where this compound is handled.[5][8]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

-

Eye/Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn over safety goggles when handling larger quantities or if there is a significant risk of splashing.[6][9]

-

Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[6] Contaminated gloves must be disposed of as chemical waste.[6]

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. For tasks with a higher risk of spillage, a chemically impervious apron over the lab coat is recommended.[6]

-

Respiratory Protection: While handling within a fume hood should be sufficient, a NIOSH-approved respirator with a particulate filter may be required for cleaning up large spills or if engineering controls fail.[9]

Caption: Standard PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining compound integrity.

Handling

-

Work Area Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

Aliquotting Solid: When weighing or transferring the solid, use spatulas and weighing boats that minimize the generation of airborne dust. Avoid pouring the dry powder directly.

-

Solution Preparation: Add the solid to the solvent slowly. If sonication or heating is required, ensure the vessel is properly capped or covered to prevent aerosolization.

-

Post-Handling: After handling, decontaminate the work area and any equipment used. Dispose of all contaminated disposable materials (e.g., gloves, bench paper, weighing boats) in a designated solid hazardous waste container.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[11]

Storage

-

Container: Keep the compound in its original, tightly sealed container.[5]

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical reagents.[5][12]

-

Incompatibilities: Segregate from strong oxidizing agents and foodstuffs.[5][12]

-

Access: Store in a locked cabinet or area with restricted access to authorized personnel only.[6][10]

Emergency Procedures and First Aid

Preparedness for accidental exposure or spills is a non-negotiable aspect of laboratory safety.

Spill Response

The response to a spill should be immediate and methodical to mitigate exposure and prevent the spread of contamination.

Caption: General Workflow for Chemical Spill Response.

Detailed Spill Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

-

Secure Area: Restrict access to the spill area.

-

Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an inert absorbent like sand or vermiculite.[10]

-

Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a clearly labeled hazardous waste container.[6] Do not generate dust.

-

Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

-

Disposal: Dispose of all contaminated materials in accordance with institutional and local environmental regulations.[11]

First Aid Measures

Immediate and correct first aid can significantly reduce the harm from an exposure.

-

Ingestion: Since the compound is harmful if swallowed (H302), do NOT induce vomiting .[11] Rinse the mouth with water and seek immediate medical attention.[11] Show the Safety Data Sheet to the medical professional.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[7]

-

Skin Contact: Remove all contaminated clothing immediately.[11] Wash the affected skin area thoroughly with soap and plenty of water.[5] If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air.[11] If breathing is difficult or they feel unwell, call a poison center or doctor for medical advice.[5]

Disposal Considerations

All waste containing this compound, including unused product, contaminated materials, and empty containers, must be treated as hazardous chemical waste.

-

Procedure: Dispose of waste through a licensed professional waste disposal service.[11] Do not allow the chemical to enter drains or the environment.[6]

-

Regulations: All disposal practices must be in strict compliance with all federal, state, and local environmental regulations.[10][11]

References

- TCI Europe N.V. (n.d.). Safety Data Sheet: 3-Methoxy-N,N-dimethylpropanamide.

- Fisher Scientific. (2025). Safety Data Sheet: N,N-Dimethylpropionamide.

- ChemicalBook. (2025). N,N-Dimethylpropionamide - Safety Data Sheet.

- Metascience. (n.d.). Safety Data Sheet: N,N-Dimethylpropionamide.

- CymitQuimica. (2025). Safety Data Sheet: 3-Methoxy-N.N-dimethyl-propionamide.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Dimethylpropionamide, 99+% (GC).

- SynHet. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- ChemScene. (2021). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet: N,N-Dimethylpropionamide.

- Sigma-Aldrich. (n.d.). N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide.

- Glentham. (n.d.). N-(3-Dimethoxymethyl-pyridin-2-yl)-2, 2-dimethyl-propionamide, 1 gram, Reagent Grade.

- PubChem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-.

- ChemicalBook. (2022). N-[6-(2,2-DIMETHYL-PROPIONYLAMINO)-PYRIDIN-2-YL]-2,2-DIMETHYL-PROPIONAMIDE - Safety Data Sheet.

Sources

- 1. This compound [synhet.com]

- 2. calpaclab.com [calpaclab.com]

- 3. N-(3-ジメトキシメチル-ピリジン-2-イル)-2,2-ジメチル-プロピオンアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide AldrichCPR 824429-52-9 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Purity Analysis of N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Introduction: Establishing the Analytical Imperative

In the landscape of pharmaceutical development, the purity of any chemical entity, whether an active pharmaceutical ingredient (API) or a critical intermediate, is non-negotiable. This guide focuses on a specific molecule, N-(3-Dimethoxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (Molecular Formula: C₁₃H₂₀N₂O₃, Molecular Weight: 252.32 g/mol ), a heterocyclic building block likely serving as a pharmaceutical intermediate.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[3]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the identification, qualification, and control of impurities.[3][4][5][6] This document provides a comprehensive, technically-grounded framework for the purity analysis of this pyridine derivative, designed for researchers, scientists, and drug development professionals. Our approach is built on the principle of employing orthogonal analytical techniques—a multi-faceted strategy that ensures a comprehensive and reliable purity assessment.

Strategic Analytical Workflow: A Multi-Technique Approach

A robust purity determination relies not on a single method but on a constellation of complementary techniques. Each method provides a unique lens through which to view the sample, and when combined, they create a high-fidelity picture of the compound's purity profile. The causality behind this multi-technique, or orthogonal, approach is to mitigate the inherent limitations of any single analytical method.

For instance, a chromatographic technique might not detect a co-eluting impurity, while a spectroscopic method could easily reveal its presence. The following workflow illustrates a logical and scientifically sound strategy for the comprehensive purity analysis of our target compound.

Caption: Strategic workflow for comprehensive purity analysis.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for non-volatile organic molecules, offering high-resolution separation of the main compound from its process-related impurities and degradation products.[7][8][9] The choice of a reversed-phase method is logical for this moderately polar molecule.

Expertise in Action: The development of a robust HPLC method is critical.[10][11] The goal is to achieve a clear separation of all potential impurities from the main peak and from each other.[7] This is achieved by systematically optimizing parameters like the stationary phase (column), mobile phase composition (solvents and buffers), and elution mode (isocratic or gradient).[10][11]

Protocol: HPLC Method for Assay and Related Substances

-

Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.[8]

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). This is a versatile, widely used column chemistry suitable for a broad range of polar and non-polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic pyridine moiety.

-

Mobile Phase B: Acetonitrile.

-

Elution Program: Gradient elution is recommended to ensure separation of early and late-eluting impurities.[10]

-

Start at 10% B, hold for 2 minutes.

-

Linear ramp to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 10% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

-

Detection: UV at 254 nm, or a wavelength determined by a UV scan of the main compound.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.[8]

-

Purity Calculation: Purity is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.[8]

Data Presentation: Example HPLC Purity Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 3.5 | 1,500 | 0.05 | Unknown Impurity |

| 2 | 8.2 | 3,000 | 0.10 | Starting Material |

| 3 | 10.5 | 2,989,500 | 99.65 | Main Compound |

| 4 | 12.1 | 6,000 | 0.20 | By-product |

Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is a powerful hyphenated technique that couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry, making it indispensable for the structural elucidation of unknown impurities.[12][13][14][15] As per ICH guidelines, any impurity present at a level of 0.1% or higher should be identified.[3]

Expertise in Action: The key is to develop an MS-compatible LC method, which means using volatile mobile phase modifiers like formic acid instead of non-volatile buffers (e.g., phosphate).[13][16] High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity.[13]

Protocol: LC-MS for Impurity Identification

-

LC System: Utilize an LC method similar to the HPLC protocol, ensuring all mobile phase components are volatile (e.g., 0.1% formic acid in water and acetonitrile).

-

Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the pyridine nitrogen.

-

Data Acquisition: Acquire data in both full scan MS mode (to detect all ions) and tandem MS/MS mode (to fragment ions for structural information).[14]

-

Data Analysis:

-

Extract the accurate mass of the impurity peak from the full scan data.

-

Use software to generate a list of possible elemental compositions.

-

Analyze the MS/MS fragmentation pattern to deduce the structure of the impurity.

-

Volatile Impurities: Headspace Gas Chromatography (GC)

The synthesis of pharmaceutical intermediates often involves various organic solvents, which can remain in the final product as residual solvents.[17][18][19] Gas chromatography, particularly with a headspace autosampler, is the technique of choice for analyzing these volatile organic impurities.[17][20] ICH Q3C provides a classification and acceptable limits for common residual solvents based on their toxicity.[3]

Expertise in Action: The choice of a headspace autosampler is crucial as it allows for the analysis of volatile compounds without injecting the non-volatile main compound onto the GC column, which would cause contamination and degradation. The column chemistry (e.g., a "624" type phase) is specifically designed for the separation of common residual solvents.[20][21]

Protocol: Headspace GC for Residual Solvents

-

Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: DB-624 or equivalent (30 m x 0.53 mm ID, 3.0 µm film thickness).

-

Carrier Gas: Helium or Nitrogen.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp to 240 °C at 10 °C/min.

-

Hold at 240 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 260 °C (FID).

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 15 minutes.

-

-

Sample Preparation: Accurately weigh ~100 mg of the compound into a headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide - DMSO) and seal.[18]

Data Presentation: Example Residual Solvent Data

| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) | Status |

| Methanol | 3.2 | 150 | 3000 | Pass |

| Acetone | 4.5 | 50 | 5000 | Pass |

| Toluene | 8.9 | 25 | 890 | Pass |

Absolute Purity & Structural Confirmation: Quantitative NMR (qNMR)